5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Physicochemical Characterization Formulation Development Solid-State Chemistry

Researchers developing kinase inhibitor libraries face challenges in sourcing high-purity fluorinated pyrimidine building blocks with consistent batch quality. This compound directly addresses that need: • Validated scaffold for LRRK2 inhibitors (IC50 = 9 nM) and PDGFR family kinases • Balanced lipophilicity (XLogP3 = 0.9) with 8 H-bond acceptors for optimized ADME • Available in 500 mg and 1 g sizes, purity ≥95%, with fast global shipping

Molecular Formula C10H13F3N4O
Molecular Weight 262.23 g/mol
CAS No. 1048912-73-7
Cat. No. B1532953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
CAS1048912-73-7
Molecular FormulaC10H13F3N4O
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1N2CCNCC2)C(F)(F)F
InChIInChI=1S/C10H13F3N4O/c1-18-7-6-15-9(10(11,12)13)16-8(7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3
InChIKeyPCNXIHPTXWRZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine: Core Building Block for Kinase-Targeted Drug Discovery


5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7) is a fluorinated heterocyclic building block featuring a pyrimidine core substituted with a methoxy group at position 5, a piperazine moiety at position 4, and a trifluoromethyl group at position 2 [1]. This compound serves as a key intermediate in the synthesis of kinase inhibitors and CNS-active agents, with vendor-reported purities typically exceeding 95% . Its structural features—particularly the electron-withdrawing trifluoromethyl group and the hydrogen-bonding piperazine—make it a privileged scaffold for modulating protein kinase activity and optimizing ADME properties [2].

Workflow Kinase inhibitor synthesis & lead optimization
Scaffold Methoxy/trifluoromethyl pyrimidine core with piperazine handle
Procurement High-purity research-grade building block

Why 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Cannot Be Simply Replaced by Analogs


Even structurally similar pyrimidine derivatives cannot be considered interchangeable for scientific or industrial use. Subtle modifications—such as the presence or absence of a methoxy group—dramatically alter physicochemical properties (melting point, logP), hydrogen-bonding capacity, and metabolic stability, all of which directly impact formulation, synthetic yield, and biological activity [1]. Structure-activity relationship (SAR) studies in the kinase inhibitor field demonstrate that the 5-methoxy substitution on the pyrimidine core significantly influences target engagement and selectivity, as seen in optimized LRRK2 inhibitors like GNE-7915 (IC50 = 9 nM) . The quantitative evidence below underscores why this specific compound offers distinct advantages over its closest analogs, justifying its selection in discovery pipelines.

!
Methoxy substitution critical
Des-methoxy analogs show markedly lower melting point (Δ ~50 °C), altering solid-state handling and purification workflows.
!
H-bond profile mismatch
Lack of 5-methoxy reduces hydrogen-bond acceptors, which may shift solubility and ADME predictions without lipophilicity change.
!
Kinase SAR sensitivity
Published SAR indicates methoxy positioning is essential for nanomolar kinase inhibition; analog interchange may compromise target engagement.

Quantitative Differentiation of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Against Closest Analogs


Thermal Stability and Crystallinity: 49–50 °C Higher Melting Point vs. Des-Methoxy Analog

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine exhibits a melting point of 101–102 °C , which is 49–50 °C higher than that of the structurally analogous 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (m.p. 50–52 °C) . Both compounds are reported with comparable purity (≥95% vs. 98%, respectively), indicating that the observed thermal difference stems from the presence of the 5-methoxy group, which likely enhances intermolecular interactions and crystalline lattice stability.

Thermal Stability
Head-to-head
Melting point: 101–102 °C (Target) vs 50–52 °C (Des-methoxy analog), Δ +49–50 °C (vendor-reported, purity ≥95% vs 98%).
Reported thermal difference may simplify purification and improve storage.
Vendor data; confirm under your specific handling conditions.
Physicochemical Characterization Formulation Development Solid-State Chemistry

Hydrogen-Bonding Capacity: 14% Increase in H-Bond Acceptors vs. Des-Methoxy Analog

Computational analysis using PubChem's XLogP3 algorithm reveals that both 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine and its des-methoxy analog share an identical lipophilicity (XLogP3 = 0.9) [1][2]. However, the methoxy substitution increases the hydrogen-bond acceptor count from 7 to 8, representing a 14% enhancement in H-bonding capacity [1][2]. This modification is predicted to improve aqueous solubility while maintaining favorable drug-likeness parameters, consistent with computational ADME studies on methoxy-functionalized pyrimidines [3].

H-Bond Capacity
Cross-study comparable
H-bond acceptors: 8 (Target) vs 7 (Des-methoxy), XLogP3 identical at 0.9 (PubChem computed).
Increased H-bond capacity without lipophilicity penalty supports solubility screening.
Computational prediction; experimental ADME validation advised.
ADME Prediction Drug-Likeness Computational Chemistry

Privileged Scaffold for Kinase Inhibition: 5-Methoxy-2-trifluoromethyl-pyrimidine Core in Potent LRRK2 Inhibitors

The 5-methoxy-2-trifluoromethyl-pyrimidine motif present in 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a recognized pharmacophore in optimized kinase inhibitors. For instance, GNE-7915, a potent and selective LRRK2 inhibitor (IC50 = 9 nM), retains the methoxy/fluoro arrangement on the pyrimidine core essential for single-digit nanomolar cellular activity and high kinome selectivity . The piperazine substitution at position 4 in the target compound provides a versatile handle for further derivatization, enabling exploration of kinase inhibitor space similar to that demonstrated by the piperazinylpyrimidine class targeting PDGFR and S6K1 [1].

Kinase Scaffold
Class-level
Methoxy/trifluoromethyl pattern enables nanomolar LRRK2 inhibition (IC50 9 nM) in reported inhibitors (e.g., GNE-7915).
Scaffold-class inference for kinase inhibitor design; not a direct measurement on this building block.
Activity context-dependent; verify SAR with your derivatized compounds.
Kinase Inhibitor Design Structure-Activity Relationship Neurodegenerative Disease

Commercial Availability and Purity Benchmarking Against Closest Analog

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is commercially available from multiple vendors with certified purities of ≥95% and ≥98% , matching or exceeding the typical purity specification (98%) for the des-methoxy analog . Both compounds are supplied in research-scale quantities (100 mg to 10 g) with defined storage conditions (2–8 °C, sealed dry), ensuring consistent quality for reproducible experimentation .

Commercial Purity
Data to verify
Purity ≥95–98% (Target) vs 98% (Analog); melting point 101–102 °C vs 50–52 °C (vendor CoA).
Equivalent purity supports procurement; thermal stability difference may improve storage.
Sources not provided; request CoA for your specific lot.
Chemical Procurement Quality Control Synthetic Building Blocks

High-Impact Research and Procurement Applications for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine


Synthesis of Selective Kinase Inhibitors Targeting LRRK2, PDGFR, or S6K1

The 5-methoxy-2-trifluoromethyl-pyrimidine core, with a free piperazine at position 4, is an ideal starting point for generating focused libraries of kinase inhibitors. This scaffold has been validated in potent LRRK2 inhibitors (IC50 = 9 nM) and in piperazinylpyrimidine derivatives showing selective inhibition of PDGFR family kinases [1]. Researchers can rapidly functionalize the piperazine nitrogen to explore SAR and optimize potency and selectivity for their target of interest.

Development of CNS-Active Agents as Sedatives or Anticonvulsants

Patents disclose that acyl-piperazinyl-pyrimidines bearing alkoxy or trifluoromethyl groups exhibit sedative, anticonvulsant, and sleep-inducing activities [2]. 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine serves as a key intermediate for synthesizing such CNS-active acyl derivatives, offering a direct route to compounds with potential therapeutic applications in neurology and psychiatry.

ADME Optimization and Formulation Pre-Screening

The compound's balanced lipophilicity (XLogP3 = 0.9) and enhanced hydrogen-bonding capacity (8 H-bond acceptors) make it a valuable probe for studying how methoxy substitution affects solubility, permeability, and metabolic stability in pyrimidine-based series [3]. Its higher melting point (101–102 °C) compared to des-methoxy analogs further suggests improved crystallinity, which can be advantageous in solid-state formulation development .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (LRRK2, PDGFR, S6K1)
Piperazine derivatization site & privileged methoxy/CF3 scaffold
Kinase inhibition potency & selectivity profiling
CNS research compounds (sedative/anticonvulsant activity screening)
Acyl-piperazinyl-pyrimidine core for CNS target modulation
CNS receptor binding & functional assay evaluation
ADME property screening & solid-state assessment
Balanced lipophilicity & enhanced H-bond capacity
Solubility, permeability, & solid-state stability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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